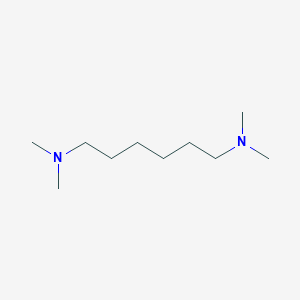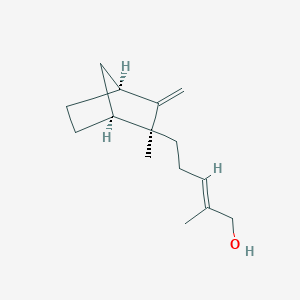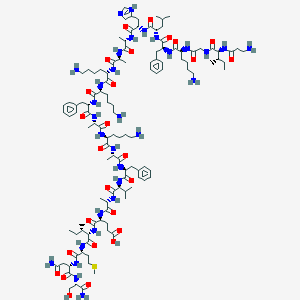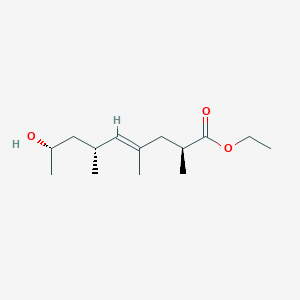
N,N,N',N'-Tetramethyl-1,6-hexanediamine
Vue d'ensemble
Description
“N,N,N’,N’-Tetramethyl-1,6-hexanediamine” (TMHDA) is a chemical compound with the linear formula (CH3)2N(CH2)6N(CH3)2 . It is also known by other names such as 1,1,8,8-Tetramethyl-1,8-diazaoctane, 1,6-Bis(dimethylamino)hexane, 2,9-Dimethyl-2,9-diazadecane, N,N,N’,N’-Tetramethylhexylenediamine, Hexamethylenebis(dimethylamine), and N1,N1,N6,N6-Tetramethyl-1,6-hexanediamine .
Synthesis Analysis
TMHDA is typically synthesized using adipodinitrile and dimethylamine or from 1,6-hexanediamine and formaldehyde . It can also be synthesized in a continuous-flow process .Molecular Structure Analysis
The molecular structure of TMHDA can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
TMHDA is used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells . It provides cationic groups for better anionic conductivity and acts as a cross-linking agent to enhance dimensional stability .Physical And Chemical Properties Analysis
TMHDA has a molecular weight of 172.31 . It has a refractive index of n20/D 1.4359 (lit.), a boiling point of 209-210 °C (lit.), and a density of 0.806 g/mL at 25 °C (lit.) . It is infinitely miscible with water, methanol, acetone, ether, and benzene, but insoluble in heptane .Applications De Recherche Scientifique
Anion Exchange Membranes in Fuel Cells
TMHDA serves as an aminating agent in the preparation of anion exchange membranes for solid alkaline fuel cells . It introduces cationic groups that enhance anionic conductivity and acts as a cross-linking agent, improving the dimensional stability of the membranes. This dual functionality simplifies the manufacturing process by combining functionalization and crosslinking into a single step.
Mécanisme D'action
Target of Action
N,N,N’,N’-Tetramethyl-1,6-hexanediamine (TMHDA) is primarily used as an aminating agent in the preparation of anion exchange membranes for solid alkaline fuel cells . Its primary targets are the anionic groups in the membrane, where it provides cationic groups for better anionic conductivity .
Mode of Action
TMHDA interacts with its targets by providing cationic groups that enhance anionic conductivity . It also acts as a cross-linking agent, enhancing the dimensional stability of the membranes . The addition of TMHDA combines functionalizing and crosslinking processes into a single step .
Biochemical Pathways
It is known that tmhda plays a role in the synthesis of hierarchically porous metal-organic frameworks (mofs) . It acts as a protonation agent that deprotonates the ligand and accelerates the formation of MOF crystals .
Pharmacokinetics
It is known that tmhda is a liquid at room temperature and has a boiling point of 210°c . It is completely miscible in water and soluble in acetone, ethanol, toluene, and dichloromethane .
Result of Action
The primary result of TMHDA’s action is the preparation of anion exchange membranes with enhanced anionic conductivity and dimensional stability . This makes these membranes suitable for use in solid alkaline fuel cells .
Action Environment
The action of TMHDA can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, TMHDA is a flammable liquid and should be kept away from heat sources, sparks, open flames, and hot surfaces . It should also be stored in a well-ventilated place and kept cool .
Safety and Hazards
TMHDA is classified as a flammable liquid (Category 4), H227. It is toxic if swallowed or in contact with skin (Acute toxicity, Oral (Category 3), H301; Acute toxicity, Dermal (Category 3), H311). It causes severe skin burns and eye damage (Skin corrosion (Category 1B), H314; Serious eye damage (Category 1), H318). It is fatal if inhaled (Acute toxicity, Inhalation (Category 1), H330). It is also toxic to aquatic life with long-lasting effects (Short-term (acute) aquatic hazard (Category 2), H401; Long-term (chronic) aquatic hazard (Category 2), H411) .
Orientations Futures
TMHDA can be used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells . It provides cationic groups for better anionic conductivity and acts as a cross-linking agent to enhance dimensional stability . The addition of TMHDA combines functionalizing and crosslinking processes into a single step . This suggests that TMHDA could have potential applications in the development of new materials for energy storage and conversion.
Propriétés
IUPAC Name |
N,N,N',N'-tetramethylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-11(2)9-7-5-6-8-10-12(3)4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXWBTOATXBWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033701 | |
| Record name | N,N,N',N'-Tetramethyl-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylhexamethylenediamine | |
CAS RN |
111-18-2 | |
| Record name | N,N,N′,N′-Tetramethyl-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylhexamethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N'-Tetramethyl-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetramethylhexamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLHEXAMETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D0T53S99V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)




![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
